2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonamide group, and a pyridine moiety
Preparation Methods
The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of ortho-toluylchloride with potassium thiocyanate in acetone to form an ortho-carbonyl isothiocyanate intermediate. This intermediate is then condensed with 2-amino-4-picoline to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final compound.
Chemical Reactions Analysis
2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the benzoxazine ring.
Common reagents and conditions used in these reactions include organic solvents like acetone, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an antibacterial and antifungal agent.
Medicine: The compound’s sulfonamide group is known for its pharmacological activity, and it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways in microorganisms. Additionally, the benzoxazine ring can interact with cellular components, affecting cell membrane integrity and function.
Comparison with Similar Compounds
2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can be compared with other similar compounds, such as:
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: This compound shares a similar pyridine moiety but differs in the presence of a carbamothioyl group instead of a sulfonamide group.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyridine ring but have a pyrimidine core, which imparts different chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-5-6-16-14(7-9)18-23(20,21)11-3-4-13-12(8-11)17-15(19)10(2)22-13/h3-8,10H,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZLUCLCUNVAMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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